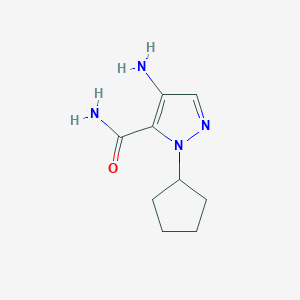

4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide

Description

Crystal Structure and Bond Geometry

X-ray crystallographic studies of analogous pyrazole carboxamides reveal key structural insights. The pyrazole ring adopts a nearly planar conformation, with bond lengths and angles consistent with aromatic heterocycles. For example, the N–N bond length in the pyrazole ring measures approximately 1.35–1.38 Å, while C–N bonds range from 1.31–1.34 Å. The cyclopentyl group exhibits a chair-like conformation, creating a dihedral angle of 84.5°–89.3° with the pyrazole plane, as observed in structurally related compounds.

The carboxamide group at position 5 forms intermolecular hydrogen bonds, typically generating R$$_2$$$$^2$$(8) dimeric motifs via N–H⋯O interactions. These interactions stabilize the crystal lattice, as evidenced by packing patterns in similar derivatives (Table 1).

Table 1: Crystallographic Parameters for Related Pyrazole Carboxamides

Properties

IUPAC Name |

4-amino-2-cyclopentylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-7-5-12-13(8(7)9(11)14)6-3-1-2-4-6/h5-6H,1-4,10H2,(H2,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOCTHJHYPAPLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=C(C=N2)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the cyclopentyl hydrazone intermediate. This intermediate is then reacted with a suitable nitrile, such as cyanoacetamide, under acidic or basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or alkylating agents.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide: Similar structure but with different substitution patterns on the pyrazole ring.

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Contains different alkyl groups on the pyrazole ring.

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide: Contains a phenyl group instead of a cyclopentyl group.

Uniqueness

4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopentyl group may confer distinct steric and electronic properties, affecting its interactions with molecular targets and its overall pharmacokinetic profile .

Biological Activity

4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of pharmacological properties, making it a subject of interest for further research.

The compound has the following chemical structure:

- Molecular Formula : C9H14N4O

- Molecular Weight : 182.24 g/mol

- LogP : 0.9 (indicating moderate lipophilicity)

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, possess various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Activity

Recent studies have demonstrated that pyrazole compounds can selectively inhibit certain kinases involved in cancer progression. For instance, compounds similar to this compound have been identified as inhibitors of the T790M EGFR kinase, which is associated with non-small cell lung cancer (NSCLC) resistance mechanisms.

Case Study: EGFR Kinase Inhibition

A study disclosed in patent literature highlights the efficacy of pyrazole derivatives in inhibiting T790M EGFR over wild-type EGFR, showcasing their potential as targeted cancer therapies .

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | T790M EGFR | 15 |

| Similar Compounds | WT-EGFR | >30 |

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines such as TNFα and IL-6 has been reported, with some derivatives showing IC50 values in the nanomolar range.

Research Findings on Anti-inflammatory Effects

In vitro studies indicate that modifications to the pyrazole structure can enhance its activity against inflammatory pathways:

| Compound | Target Cytokine | IC50 (μM) |

|---|---|---|

| This compound | TNFα | 0.067 |

| Other Derivatives | IL-6 | 0.013 |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are also notable. Compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Antimicrobial Efficacy Data

A comparative study evaluated the minimum inhibitory concentrations (MIC) of several pyrazole derivatives:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli (ATCC 25922) | 250 |

| Other Pyrazoles | S. aureus (ATCC 25923) | 200 |

The mechanism by which these compounds exert their biological effects often involves the modulation of key signaling pathways related to inflammation and cell proliferation. For example, inhibition of kinases involved in the MAPK pathway can lead to reduced inflammatory responses and tumor growth.

Q & A

Q. How can researchers address discrepancies in enzyme inhibition potency between in vitro and cellular assays?

- Methodological Answer : Evaluate cellular permeability via PAMPA or Caco-2 assays. Measure intracellular concentrations using LC-MS/MS. Consider efflux pumps (e.g., P-gp inhibition assays) or metabolic stability in hepatocyte models. Pharmacodynamic markers (e.g., phospho-targets by Western blot) can confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.